N-[(5-phenylfuran-2-yl)methyl]glycine
Description
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.251 |
IUPAC Name |
2-[(5-phenylfuran-2-yl)methylamino]acetic acid |
InChI |
InChI=1S/C13H13NO3/c15-13(16)9-14-8-11-6-7-12(17-11)10-4-2-1-3-5-10/h1-7,14H,8-9H2,(H,15,16) |
InChI Key |
VCHIBFWDWCULJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[(5-phenylfuran-2-yl)methyl]glycine and analogous compounds:
*Estimated based on molecular formula.
Structural and Functional Analysis
Lipophilicity and Bioavailability
The (5-phenylfuran-2-yl)methyl group in the target compound enhances lipophilicity compared to derivatives with polar substituents (e.g., sulfonyl in or tetrahydrofuran in ). However, excessive lipophilicity could reduce aqueous solubility, a challenge observed in discontinued compounds like N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine .
Stability and Reactivity
Ester-containing derivatives (e.g., ) are prone to hydrolysis, limiting their utility in aqueous environments. The target compound’s lack of hydrolyzable groups (e.g., esters or amides) suggests greater stability under physiological conditions. Conversely, sulfonamide derivatives () exhibit high stability but may suffer from steric hindrance in binding interactions.
Application Potential
- Medicinal Chemistry : Derivatives like (oxazolyl-glycine) are actively researched for targeted therapies, suggesting that the phenylfuran variant may find niche applications in drug design.
- Materials Science : The rigid phenylfuran group could enhance thermal stability in polymer or catalyst design, a property less prominent in flexible analogs (e.g., tetrahydrofuran in ).
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure:
-
Step 1 : 5-Phenylfuran-2-carbaldehyde (1 eq) reacts with glycine (1.2 eq) in tetrahydrofuran (THF)/water (4:1 v/v) at 50°C for 30 minutes to form the imine intermediate.
-
Step 2 : Palladium-carbon (5% Pd loading, 0.1 eq) is added, and the mixture undergoes hydrogenation at 10 atm H₂, 50°C for 12 hours.
Key parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Pd-C loading | 0.01–0.1 eq | >90% yield at 0.1 eq |
| Temperature | 45–55°C | Prevents decomposition |
| H₂ pressure | 8–12 atm | Lower pressures slow kinetics |
Post-reaction workup involves filtration to recover Pd-C, acidification to pH 3 with HCl, and crystallization from water/THF, yielding 93.5% pure product. LC-MS analysis confirms the molecular ion at m/z 246.1 (C₁₃H₁₃NO₃).
Suzuki-Miyaura Coupling for Furan Intermediate Synthesis
5-Phenylfuran-2-carbaldehyde, the critical precursor, is synthesized via palladium-catalyzed cross-coupling. The continuous flow method achieves superior yields compared to batch processes.
Continuous Flow Protocol
-
Reactants : 5-Bromofuran-2-carbaldehyde (1 eq), phenylboronic acid (1.05 eq)
-
Catalyst : Palladium resin (0.5 mol%)
-
Conditions : DMF/water (3:1), 100°C, residence time 15 minutes
Results :
The flow system enhances mass transfer and catalyst stability, enabling ppm-level Pd usage.
Solid-Phase Reductive Amination for Peptide Conjugates
For applications requiring peptide-bound this compound, solid-phase synthesis offers advantages in purity and scalability.
Wang Resin-Based Synthesis
-
Resin functionalization : Fmoc-glycine loaded onto Wang resin (0.6 mmol/g).
-
Oxidation : Dess-Martin periodinane converts hydroxynorleucine to aldehyde (82% yield).
-
Reductive amination : 5-Phenylfuran-2-carbaldehyde (2 eq), NaBH₃CN (3 eq), 24h, RT.
Performance :
Analytical and Purification Strategies
Chromatographic Purity Assessment
Q & A
Q. What synthetic strategies are recommended for the preparation of N-[(5-phenylfuran-2-yl)methyl]glycine?
- Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example:
Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the glycine amine .
Coupling : React the protected glycine with 5-phenylfuran-2-ylmethyl bromide via nucleophilic substitution in anhydrous DMF, using a base like DIPEA.
Deprotection : Remove the protecting group under acidic (e.g., TFA for Boc) or basic (piperidine for Fmoc) conditions.
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high yields (>80%) and purity (>95%) .
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, glycine CH₂ at δ 3.8–4.1 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 276.1002 for C₁₃H₁₃NO₃).
- X-ray Crystallography : Resolve crystal structures using SHELX programs (SHELXD for phase determination, SHELXL for refinement) .
Q. What analytical methods are suitable for purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40, 0.1% TFA) and UV detection at 254 nm.
- Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values.
- TLC : Monitor reactions using silica plates and ninhydrin staining for free amine detection .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity interference.
Orthogonal Assays : Cross-validate using SPR (binding affinity), ITC (thermodynamics), and enzymatic inhibition assays.
Controlled Replication : Standardize buffer systems (e.g., PBS at pH 7.4) and use ultra-pure compound batches (HPLC purity >99%).
Data Normalization : Include positive controls (e.g., known glycine derivatives) to calibrate results .
Q. What advanced techniques elucidate interactions between this compound and biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure real-time binding kinetics (KD, kon/koff).
- Molecular Dynamics (MD) Simulations : Use Amber or GROMACS to model ligand-protein interactions over 100-ns trajectories, focusing on furan ring π-stacking and glycine hydrogen bonding.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in PBS buffer at 25°C .
Q. How can the metabolic stability of this compound be evaluated in vitro?
- Methodological Answer :
- Liver Microsome Assay : Incubate the compound (10 µM) with human liver microsomes (1 mg/mL) in NADPH-regenerating buffer at 37°C.
- LC-MS/MS Analysis : Monitor parent compound depletion over 60 minutes using a Q-TOF mass spectrometer. Calculate half-life (t½) via first-order kinetics.
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. What strategies address challenges in crystallizing this compound?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with 24-well Hampton Research screens (e.g., PEG 3350, ammonium sulfate).
- Seeding : Introduce microcrystals from prior trials to induce nucleation.
- Twinned Data Refinement : Apply SHELXE for iterative phase improvement and SHELXL for anisotropic displacement parameter modeling .
Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?
- Methodological Answer :
Substituent Variation : Synthesize analogs with halogenated phenyl or substituted furan rings.
In Silico Screening : Dock analogs into target pockets (e.g., AutoDock Vina) to predict binding scores.
In Vitro Testing : Rank compounds by IC50 in enzyme inhibition assays (e.g., fluorescence-based protease assays) .
Q. What methods evaluate the compound's stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–9.0) at 37°C for 24 hours; analyze degradation products via LC-MS.
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
- Light Exposure : Subject to UV-Vis irradiation (λ = 254 nm) and monitor photodegradation by NMR .
Q. How to develop a validated HPLC method for quantifying this compound in complex matrices?
- Methodological Answer :
- Column Optimization : Test C8, C18, and phenyl-hexyl columns for resolution.
- Mobile Phase : Adjust acetonitrile:water ratios (50:50 to 70:30) with 0.1% formic acid.
- Validation Parameters : Assess linearity (R² > 0.999), LOD/LOQ (≤0.1 µg/mL), and recovery (>95%) per ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
